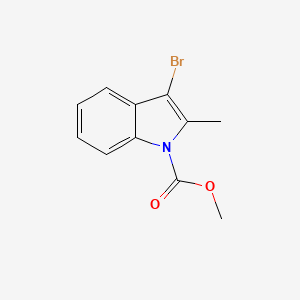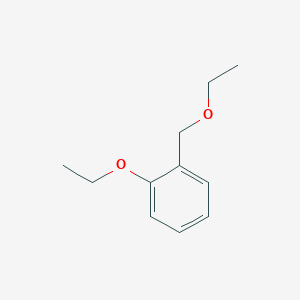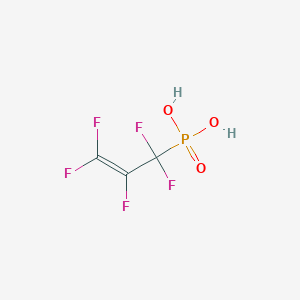![molecular formula C13H12N4O4S2 B12553519 4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide CAS No. 185429-76-9](/img/structure/B12553519.png)
4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a nitrophenyl carbamothioyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 3-nitrophenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been reported to enhance the reaction rate and yield of sulfonamide synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-{[(3-Aminophenyl)carbamothioyl]amino}benzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Hydrolysis: 4-aminobenzenesulfonic acid and 3-nitroaniline.
Aplicaciones Científicas De Investigación
4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various sulfonamide-based drugs with antibacterial, antifungal, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand the mechanism of action of sulfonamide drugs and their interactions with bacterial enzymes.
Industrial Applications: It is used in the synthesis of dyes and pigments due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism of action of 4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By competitively inhibiting this enzyme, the compound prevents the formation of folic acid, which is essential for bacterial DNA synthesis and cell division .
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethazine: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness
4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl carbamothioyl group enhances its ability to form stable complexes with metals, making it useful in industrial applications.
Propiedades
Número CAS |
185429-76-9 |
|---|---|
Fórmula molecular |
C13H12N4O4S2 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
1-(3-nitrophenyl)-3-(4-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C13H12N4O4S2/c14-23(20,21)12-6-4-9(5-7-12)15-13(22)16-10-2-1-3-11(8-10)17(18)19/h1-8H,(H2,14,20,21)(H2,15,16,22) |
Clave InChI |
DTVZZIJVZIWGNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



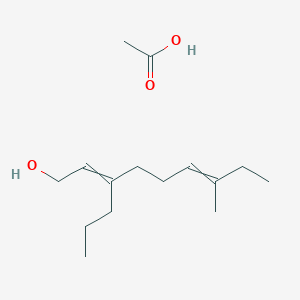

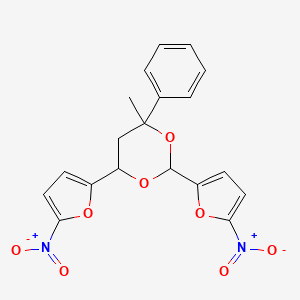
![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)
![N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine](/img/structure/B12553491.png)
![Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-](/img/structure/B12553492.png)
